molecular formula C14H18F2N2O4 B2982925 4-((2,4-Difluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid CAS No. 1048011-88-6

4-((2,4-Difluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Cat. No. B2982925
CAS RN: 1048011-88-6
M. Wt: 316.305
InChI Key: QNSVIUXOSWDSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,4-Difluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, also known as DB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DB-1 is a small molecule inhibitor that targets a specific enzyme, making it a promising candidate for the development of new drugs to treat various diseases.

Scientific Research Applications

Vibrational and Structural Analysis

4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a compound with a structure similar to 4-((2,4-Difluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, was studied for its molecular structure and vibrational properties. Using FT-IR, NMR, and X-ray diffraction, researchers confirmed its structure and analyzed its vibrational wavenumbers. This study contributes to understanding the molecular properties and stability of such compounds (Raju et al., 2015).

Molecular Docking and Biological Activity

Research on molecular docking and vibrational studies of butanoic acid derivatives, closely related to 4-((2,4-Difluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, revealed their potential for biological activities. Through experimental and theoretical analyses, these compounds were identified as candidates for nonlinear optical materials and potential inhibitors of biological targets, highlighting their pharmacological importance (Vanasundari et al., 2018).

Application in NMR and Medicinal Chemistry

A study involving perfluoro-tert-butyl 4-hydroxyproline, an analog of 4-((2,4-Difluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, demonstrated its application in NMR and medicinal chemistry. This compound was synthesized and used in peptides, showing distinct conformational preferences and the potential for use in sensitive probes (Tressler & Zondlo, 2014).

Methionine Salvage Pathway Research

4-Methylthio-2-oxobutanoic acid, similar to the compound , was studied for its role in the methionine salvage pathway and its potential effects on human cell lines. This research contributes to the understanding of cellular growth and apoptosis mechanisms, which could be relevant for compounds like 4-((2,4-Difluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid (Tang et al., 2006).

properties

IUPAC Name

4-(2,4-difluoroanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O4/c1-22-6-2-5-17-12(14(20)21)8-13(19)18-11-4-3-9(15)7-10(11)16/h3-4,7,12,17H,2,5-6,8H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSVIUXOSWDSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,4-Difluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

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